molecular formula C24H30N6O2 B2537620 N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898611-53-5

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2537620
CAS RN: 898611-53-5
M. Wt: 434.544
InChI Key: SQWDADXADDPBPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include a variety of chemical transformations. In the case of N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, although not directly reported in the provided papers, we can infer from similar compounds that its synthesis might involve the formation of a triazine core followed by successive substitutions with the appropriate phenyl and morpholino groups. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine reported in the first paper involves a nucleophilic substitution reaction where methoxy groups are replaced by dimethylamine groups, followed by a reduction and subsequent methylation to achieve the final product . This suggests that a similar approach could be used for the triazine compound, with the appropriate modifications to the substituents.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit a planar triazine core with substituents attached to it. The steric and electronic effects of these substituents can influence the overall conformation and reactivity of the molecule. For example, in the second paper, the synthesized compound features a substituted triazolyl group and a morpholinyl group that crowd the aliphatic carbon atom of a diphenylmethyl unit, leading to specific bond angles . This information can be used to predict that the triazine compound may also exhibit steric hindrance between its substituents, potentially affecting its conformation.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazine core and the substituents attached to it. The triazine ring is known for its electron-deficient nature, which can make it susceptible to nucleophilic attacks. The presence of a morpholino group, as seen in the second paper, can introduce additional sites for chemical reactions, such as alkylation or acylation . The butyl and methoxy phenyl groups could also participate in various reactions, depending on their position relative to the triazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the morpholino group could impart some degree of solubility in polar solvents, as morpholine is known to be a polar compound. The butyl and methoxy substituents could affect the molecule's hydrophobicity and overall solubility profile. The melting point, boiling point, and stability of the compound would be influenced by the intermolecular forces between the molecules, which in turn are affected by the molecular structure and substituents. The electronic properties, such as the dipole moment and electronic distribution, would be influenced by the triazine core and the electron-donating or withdrawing nature of the substituents.

properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-3-4-5-18-6-8-19(9-7-18)25-22-27-23(26-20-10-12-21(31-2)13-11-20)29-24(28-22)30-14-16-32-17-15-30/h6-13H,3-5,14-17H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWDADXADDPBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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